molecular formula C14H20N2O3 B15131271 Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester

Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester

Cat. No.: B15131271
M. Wt: 264.32 g/mol
InChI Key: KEDYASIPTCFYDP-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester is a complex organic compound that features a benzene ring, an acetic acid moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester typically involves multi-step organic reactions One common method includes the esterification of benzeneacetic acid derivatives with methanol in the presence of an acid catalyst

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. Reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the alpha-hydroxy group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of benzeneacetic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

    Benzeneacetic acid derivatives: These compounds share the benzeneacetic acid moiety but differ in their substituents.

    Piperazine derivatives: Compounds containing the piperazine ring but with different functional groups.

Uniqueness: Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications distinguish it from other similar compounds.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 2-hydroxy-2-(4-piperazin-1-ylphenyl)propanoate

InChI

InChI=1S/C14H20N2O3/c1-14(18,13(17)19-2)11-3-5-12(6-4-11)16-9-7-15-8-10-16/h3-6,15,18H,7-10H2,1-2H3

InChI Key

KEDYASIPTCFYDP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCNCC2)(C(=O)OC)O

Origin of Product

United States

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